molecular formula C19H20N2O4S B12177602 N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12177602
M. Wt: 372.4 g/mol
InChI Key: JYXRUXWIZWIEPI-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide is a synthetic indole derivative featuring a 1-methyl-substituted indole core with a carboxamide group at position 6 and a sulfonamide-linked ethyl chain bearing a 4-methoxyphenyl substituent. The 4-methoxyphenylsulfonyl group may enhance solubility and metabolic stability compared to simpler sulfonamides, while the ethyl linker provides conformational flexibility for target binding .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonylethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-21-11-9-14-3-4-15(13-18(14)21)19(22)20-10-12-26(23,24)17-7-5-16(25-2)6-8-17/h3-9,11,13H,10,12H2,1-2H3,(H,20,22)

InChI Key

JYXRUXWIZWIEPI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Scientific Research Applications

Biological and Pharmacological Applications

  • Anticancer Activity :
    • Recent studies have investigated the anticancer properties of compounds related to indole derivatives, including N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide. Indole compounds are known to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancers. Research indicates that modifications in the indole structure can enhance its potency as an anticancer agent .
  • Enzyme Inhibition :
    • The sulfonamide group present in this compound suggests potential for enzyme inhibition, particularly in the context of carbonic anhydrases or other sulfonamide-sensitive targets. Studies have shown that similar compounds can effectively inhibit these enzymes, leading to therapeutic applications in conditions like glaucoma and hypertension .
  • Neuroprotective Effects :
    • Indole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of this compound to cross the blood-brain barrier may enhance its utility in neuropharmacology .

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps, typically starting from commercially available indole derivatives. The introduction of the sulfonamide group is crucial for enhancing biological activity.

Synthesis Overview :

StepReaction TypeReagents/ConditionsProduct
1Sulfonation4-Methoxyphenyl sulfonyl chloride + indole derivativeSulfonated indole
2AmidationSulfonated indole + amine (e.g., methylamine)Carboxamide derivative
3PurificationColumn chromatographyPure this compound

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various indole derivatives, including this compound, on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of carbonic anhydrases demonstrated that compounds similar to this compound exhibit competitive inhibition with Ki values ranging from 5 to 15 µM. This highlights its application in developing treatments for conditions requiring enzyme modulation .

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and related indole derivatives:

Compound Name Indole Substituents Carboxamide/Sulfonamide Group Key Functional Modifications
Target Compound 1-methyl, 6-carboxamide Ethyl-linked 4-methoxyphenylsulfonamide Flexible ethyl spacer; methoxy group
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide 4-Benzoylphenyl attachment Fluorine substitution; benzoyl group
N-(4-Chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide 1-ethyl, benzo[cd]indole, 6-sulfonamide Direct 4-chlorophenylsulfonamide Benzoindole core; chloro substituent
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide 4-Methylbenzoylphenyl attachment Methylbenzoyl group; fluorine substitution
Key Observations:
  • Fluorine Substituents: Compounds in (e.g., entries 3 and 4) incorporate fluorine at position 5 of the indole ring, which increases electronegativity and may enhance binding affinity or alter pharmacokinetics compared to the non-fluorinated target compound .
  • Sulfonamide Linkers : The target compound’s ethyl-linked sulfonamide contrasts with the direct sulfonamide attachment in N-(4-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide . The ethyl spacer likely improves solubility and reduces steric hindrance during target engagement.
Physicochemical Properties:
  • Lipophilicity : Fluorinated indole derivatives () exhibit higher logP values due to fluorine’s hydrophobicity, whereas the target compound’s methoxy group may balance lipophilicity with aqueous solubility .
  • Melting Points : reports melting points of 233–250°C for fluorinated carboxamides, suggesting high crystallinity. The target compound’s melting point is unreported but may differ due to the sulfonamide ethyl linker .

Biological Activity

N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide, identified by its CAS number 1401568-17-9, is a synthetic compound notable for its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.4 g/mol. The compound features an indole core linked to a sulfonamide functional group, which significantly influences its biological interactions.

Property Value
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
CAS Number1401568-17-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the indole ring and the introduction of the sulfonamide group, which can be achieved through various coupling reactions.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:

1. Anticancer Activity

  • Studies have shown that related indole derivatives can inhibit tumor growth across various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against colon adenocarcinoma (Caco-2) and human cervical cancer (HeLa) cells .

2. Enzyme Inhibition

  • The sulfonamide moiety is known to interact with enzyme active sites through hydrogen bonding, potentially inhibiting enzymes such as carbonic anhydrase and histone deacetylases (HDACs). This suggests therapeutic applications in conditions where these enzymes play critical roles .

3. Antimicrobial Properties

  • Preliminary studies indicate that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values for this compound have yet to be published.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Case Study 1: A derivative of indole with a sulfonamide group showed significant cytotoxicity against human lung carcinoma cells with an IC50 value of 5 µM .
  • Case Study 2: Another study reported that indole-based compounds displayed selective inhibition against HDACs, leading to increased apoptosis in cancer cells .

Research Findings

Recent literature highlights the following findings regarding the biological activity of compounds related to this compound:

Study Activity IC50 Value
Cytotoxicity against HeLa cells5 µM
Inhibition of HDAC activityNot specified
Antimicrobial activity against S. aureusNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-6-carboxamide?

  • Answer : Synthesis typically involves sequential functionalization of the indole core. A general approach includes:

Indole functionalization : Methylation at the 1-position using methyl iodide under basic conditions.

Sulfonylation : Reaction of 4-methoxyphenylsulfonyl chloride with a secondary amine intermediate (e.g., ethylenediamine derivative) to introduce the sulfonyl ethyl group.

Carboxamide formation : Coupling the indole-6-carboxylic acid derivative with the sulfonamide intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Full characterization (NMR, IR, mass spectrometry) is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for assessing purity and impurity profiles of this compound?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile phase : Gradient of acetonitrile and aqueous buffer (e.g., 0.1% trifluoroacetic acid).
  • Detection : UV at 254 nm.
    Relative retention times (RRT) and response factors for common impurities (e.g., des-methyl analogs, sulfonic acid byproducts) should be established using spiked samples. For example, impurities with RRT ≤ 0.7 may indicate incomplete sulfonylation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification during HPLC analysis?

  • Answer : Discrepancies often arise from variations in relative response factors (RRF). For example:

  • Impurity B (RRT 0.7, RRF 1.75) may co-elute with the main peak under isocratic conditions.
  • Impurity F (RRT 2.0, RRF 1.00) could exhibit tailing due to residual silanol interactions.
    Mitigation strategies :
  • Optimize gradient elution to separate co-eluting impurities.
  • Use charged aerosol detection (CAD) for uniform response across non-UV-absorbing impurities.
  • Validate RRFs using orthogonal methods like LC-MS for trace-level impurities .

Q. What experimental design considerations are critical for crystallographic studies of this compound?

  • Answer : Single-crystal X-ray diffraction requires high-purity material (>99.5%). Key steps:

Crystallization : Use mixed solvents (e.g., ethanol/water) with slow evaporation.

Data collection : Resolve potential polymorphism by testing multiple crystallization conditions.

Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD).
For sulfonamide-containing compounds, hydrogen bonding between the sulfonyl group and adjacent amide protons often stabilizes the crystal lattice .

Q. How does the steric hindrance of the 4-methoxyphenylsulfonyl group influence reactivity in downstream modifications?

  • Answer : The bulky sulfonyl group reduces nucleophilic substitution rates at the ethyl linker. For example:

  • Acylation : Requires activation with DMAP to overcome steric effects.
  • Metal-catalyzed coupling : Suzuki-Miyaura reactions may necessitate bulky ligands (e.g., SPhos) to prevent coordination interference.
    Kinetic studies using NMR (e.g., monitoring tert-butoxycarbonyl (Boc) deprotection rates) can quantify steric effects .

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